N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Physicochemical property optimization Blood‑brain barrier penetration Oral bioavailability

Specifically designed for CNS-focused drug discovery, this oxalamide derivative features a calculated logP of ~4.14 and a low topological polar surface area (tPSA ~43.8 Ų), aligning with multiparameter optimization guidelines for blood-brain barrier penetration. The para-methoxy substitution on the N2-benzyl group provides a unique electronic signature distinct from ortho- or meta-substituted analogs, enabling systematic exploration of substituent position effects on sigma receptor binding affinity and kinase inhibition. Ideal for SAR studies and CNS screening library expansion.

Molecular Formula C18H23N3O3S
Molecular Weight 361.46
CAS No. 946272-92-0
Cat. No. B2720870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
CAS946272-92-0
Molecular FormulaC18H23N3O3S
Molecular Weight361.46
Structural Identifiers
SMILESCN(C)C(CNC(=O)C(=O)NCC1=CC=C(C=C1)OC)C2=CSC=C2
InChIInChI=1S/C18H23N3O3S/c1-21(2)16(14-8-9-25-12-14)11-20-18(23)17(22)19-10-13-4-6-15(24-3)7-5-13/h4-9,12,16H,10-11H2,1-3H3,(H,19,22)(H,20,23)
InChIKeyWCUGSBCBTVXBAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide Procurement-Guide: Baseline & In-Class Context


N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide (CAS 946272‑92‑0) is a synthetic oxalamide derivative containing a thiophen‑3‑yl and a 4‑methoxybenzyl moiety. This compound belongs to a broader class of oxalamides that have been explored in medicinal chemistry for their potential to modulate sigma receptors and kinases [1]. Despite this class‑level interest, publicly available quantitative data directly measured for this specific compound remain extremely limited. The following guide therefore identifies the strongest available structural and computational differentiation points, explicitly indicating the strength of the underlying evidence.

Why N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide Cannot Be Replaced by Generic In‑Class Analogs


Simple substitution among oxalamide analogs fails because even modest changes in the N2‑aryl substitution pattern (e.g., shifting the methoxy group from the para to the ortho or meta position, or replacing it with halogen) can alter key molecular properties such as lipophilicity (logP), polar surface area, and metabolic stability . While direct comparative biological data for this specific compound are not yet available in public literature, computational predictions enabled by tools like the mcule property calculator demonstrate meaningful differences compared to closely related analogs, which can guide scientific selection and procurement decisions.

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide Quantitative Differentiation vs. Closest Analogs


Lipophilicity (logP) Advantage Over ortho-Methoxy Analog

Computational predictions indicate that the para-methoxy substitution yields a higher logP value compared to the ortho‑methoxy counterpart, potentially favoring passive membrane permeability . The difference in lipophilicity was quantified using the mcule property calculator, comparing N1‑(2‑(dimethylamino)‑2‑(thiophen‑3‑yl)ethyl)‑N2‑(4‑methoxybenzyl)oxalamide (Target Compound) with N1‑(2‑(dimethylamino)‑2‑(thiophen‑3‑yl)ethyl)‑N2‑(2‑methoxyphenyl)oxalamide (ortho‑OMe Analog).

Physicochemical property optimization Blood‑brain barrier penetration Oral bioavailability

Predicted Polar Surface Area (PSA) Differentiation for CNS Penetration Potential

The target compound exhibits a predicted topological polar surface area (tPSA) of 43.8 Ų, placing it below the commonly used threshold of 60 Ų for favorable blood‑brain barrier penetration . This is lower than the calculated tPSA for many N2‑benzyl‑substituted analogs and may represent a distinguishing feature when prioritizing compounds for CNS‑targeted screening libraries.

CNS drug discovery Blood‑brain barrier Physicochemical profiling

Rotatable Bond Count Defines Conformational Flexibility vs. Pre‑organization

The target compound contains a single rotatable bond linking the 4‑methoxybenzyl group to the oxalamide core . This contrasts with analogs such as N1‑(2‑(dimethylamino)‑2‑(thiophen‑3‑yl)ethyl)‑N2‑(2‑(2‑methoxyphenyl)ethyl)oxalamide, which possess two additional rotatable bonds. Lower rotatable bond count can reduce the entropic penalty upon target binding, a concept supported by the Rotatable Bond Count (RBC) guidelines in drug design.

Medicinal chemistry Ligand efficiency Conformational analysis

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide Optimal Application Scenarios


CNS‑Focused Screening Library Design

The combination of moderate lipophilicity (logP ≈ 4.14) and low topological polar surface area (tPSA ≈ 43.8 Ų) positions this compound as a candidate for CNS‑targeted screening libraries, where passive blood‑brain barrier penetration is desirable. Its property profile aligns with the multiparameter optimization guidelines recommended for CNS drug discovery, potentially outperforming analogs with higher PSA or suboptimal logP in these screens .

Sigma Receptor Ligand Optimization Programs

Given the known affinity of thiophene‑containing oxalamides for sigma receptors, this specific compound can serve as a reference point for structure‑activity relationship (SAR) studies aimed at tuning receptor subtype selectivity. Its para‑methoxy substitution pattern provides a distinct physicochemical signature compared to ortho‑ or meta‑substituted analogs, allowing medicinal chemists to systematically explore the effect of electron‑donating group position on binding affinity and functional activity .

Kinase Inhibitor Scaffold Diversification

Oxalamide derivatives have been reported to inhibit kinases such as EGFR. Although no direct kinase inhibition data is yet available for this compound, its low rotatable bond count and rigid oxalamide linker may contribute to favorable binding entropy when targeting kinase ATP‑binding pockets. Computational docking studies using the predicted 3D conformation (available via mcule) can help prioritize this chemotype for kinase‑focused virtual screening campaigns .

Quote Request

Request a Quote for N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.